Papaie

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

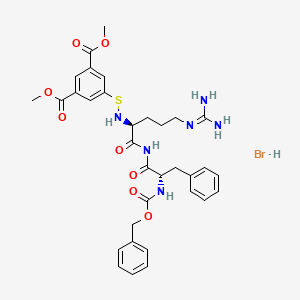

CAS No. |

111070-40-7 |

|---|---|

Molecular Formula |

C33H39BrN6O8S |

Molecular Weight |

759.7 g/mol |

IUPAC Name |

dimethyl 5-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentan-2-yl]amino]sulfanylbenzene-1,3-dicarboxylate;hydrobromide |

InChI |

InChI=1S/C33H38N6O8S.BrH/c1-45-30(42)23-17-24(31(43)46-2)19-25(18-23)48-39-26(14-9-15-36-32(34)35)28(40)38-29(41)27(16-21-10-5-3-6-11-21)37-33(44)47-20-22-12-7-4-8-13-22;/h3-8,10-13,17-19,26-27,39H,9,14-16,20H2,1-2H3,(H,37,44)(H4,34,35,36)(H,38,40,41);1H/t26-,27-;/m0./s1 |

InChI Key |

QQCPHRXFCBQYCA-WMXJXTQLSA-N |

SMILES |

COC(=O)C1=CC(=CC(=C1)SNC(CCCN=C(N)N)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |

Isomeric SMILES |

COC(=O)C1=CC(=CC(=C1)SN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)SNC(CCCN=C(N)N)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC.Br |

Other CAS No. |

111070-40-7 |

Synonyms |

5-(benzyloxycarbonylphenylalanylarginylthioamido)isophthalic acid dimethyl ester PAPAIE Z-Phe-Arg-psi(CS)-AIE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Function of the Papain Enzyme

Audience: Researchers, scientists, and drug development professionals.

Abstract

Papain, a cysteine protease (EC 3.4.22.2) extracted from the latex of Carica papaya, is a well-characterized enzyme with significant industrial and therapeutic applications.[1][2] Its robust proteolytic activity across a broad range of substrates and conditions stems from a unique three-dimensional structure and a highly efficient catalytic mechanism. This guide provides a detailed examination of the molecular architecture of papain, the intricacies of its active site, its catalytic mechanism, and key quantitative parameters governing its function. Detailed experimental protocols for the characterization of papain's activity and structure are also presented, alongside visual representations of its catalytic pathway and experimental workflows to facilitate a deeper understanding for research and development applications.

Molecular Structure of Papain

Papain is a globular protein composed of a single polypeptide chain of 212 amino acid residues.[3][4][5] The three-dimensional structure, first determined by X-ray crystallography in 1968, reveals a molecule folded into two distinct domains separated by a cleft.[3] This cleft houses the active site. The overall structure is stabilized by three disulfide bridges: Cys-22 to Cys-63, Cys-56 to Cys-95, and Cys-153 to Cys-200, which contribute to its stability, particularly in extracellular environments and at elevated temperatures.[3]

The structure of papain has been refined to a resolution of 1.65 Å (PDB ID: 9PAP), providing a high-resolution view of its atomic arrangement.[4][5] The molecule has a total weight of approximately 24.43 kDa.[4]

The Active Site

The catalytic machinery of papain resides in the cleft between its two domains.[4][5] Unlike serine proteases that utilize a catalytic triad (B1167595) of serine, histidine, and aspartate, papain employs a catalytic dyad composed of Cysteine-25 (Cys-25) and Histidine-159 (His-159) .[6]

Key residues in and around the active site include:

-

Cys-25: The catalytic nucleophile. Its thiol (-SH) group, upon deprotonation, attacks the carbonyl carbon of the scissile peptide bond in the substrate.[[“]][8]

-

His-159: Acts as a general base, accepting a proton from the Cys-25 thiol group to generate the highly reactive thiolate anion.[6][8]

-

Asparagine-175 (Asn-175): This residue is crucial for correctly orienting the imidazole (B134444) ring of His-159, ensuring the efficient deprotonation of Cys-25.[1][3][9]

-

Glutamine-19 (Gln-19): The side chain of this residue, along with the main chain NH group of Cys-25, forms the "oxyanion hole," which stabilizes the tetrahedral intermediate formed during catalysis.[9][10]

While Aspartate-158 was initially thought to be part of a catalytic triad analogous to that in serine proteases, this has been disproven.[6][11]

Catalytic Mechanism and Function

Papain is a versatile protease, exhibiting endopeptidase, exopeptidase, amidase, and esterase activities.[3][11] It demonstrates broad specificity but preferentially cleaves peptide bonds C-terminal to basic amino acids (arginine, lysine) and those with large hydrophobic side chains at the P2 position, such as phenylalanine.[1][6] It does not, however, readily cleave peptide bonds followed by a valine residue.[8]

The catalytic mechanism of papain proceeds through the formation of a covalent acyl-enzyme intermediate. The process can be summarized in the following steps:

-

Activation of the Nucleophile: His-159, oriented by Asn-175, acts as a general base, abstracting a proton from the thiol group of Cys-25. This results in the formation of a highly nucleophilic thiolate ion (Cys-25⁻) and an imidazolium (B1220033) ion (His-159⁺).[1][6]

-

Nucleophilic Attack: The Cys-25 thiolate attacks the carbonyl carbon of the substrate's scissile peptide bond, forming a tetrahedral oxyanion intermediate. This unstable intermediate is stabilized by hydrogen bonds from the oxyanion hole (Gln-19 and the backbone amide of Cys-25).[8][9]

-

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses. The C-N bond of the substrate is cleaved, with the nitrogen atom abstracting a proton from the protonated His-159, which acts as a general acid. This releases the N-terminal portion of the substrate and forms a covalent acyl-enzyme intermediate, where the C-terminal portion of the substrate is attached to Cys-25 via a thioester bond.[[“]][8]

-

Deacylation: A water molecule enters the active site and is deprotonated by His-159, which now acts as a general base. The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral oxyanion intermediate, again stabilized by the oxyanion hole.[6][8]

-

Enzyme Regeneration: This intermediate collapses, breaking the thioester bond. The C-terminal portion of the substrate is released, and the protonated His-159 donates its proton back to the Cys-25 thiolate, regenerating the enzyme to its initial state.[6][8]

Mandatory Visualizations

Caption: The catalytic cycle of papain, illustrating the key steps from substrate binding to enzyme regeneration.

Quantitative Data

The enzymatic activity of papain is influenced by several factors, including pH, temperature, and the presence of inhibitors.

Optimal Conditions and Kinetic Parameters

| Parameter | Value | Substrate(s) | Reference(s) |

| Optimal pH | 6.0 - 7.0 | General | [3][11] |

| 4.0 - 5.0 | Gelatin | [12] | |

| 6.0 - 7.0 | Casein | [12] | |

| 7.0 - 8.0 | Hemoglobin | [12] | |

| 5.5 | Casein | [13] | |

| 7.5 | Casein | [14] | |

| Optimal Temperature | 65 °C | General | [3] |

| 55 - 65 °C | General | [11][12] | |

| 50 °C | Casein | [13] | |

| 55 °C | Casein | [14] | |

| Isoelectric Point (pI) | 8.75, 9.55 | - | [3][11] |

| Km | 0.83 mg/mL | Casein | [13] |

| Vmax | 0.42 µmol/ml/min | Casein | [13] |

| kcat/Km | 59.776 µL/mg·min | Casein | [13] |

Inhibition Constants (Ki)

Papain activity is inhibited by various compounds, including naturally occurring protein inhibitors and synthetic small molecules. The inhibition constant (Ki) is a measure of the inhibitor's potency.

| Inhibitor | Type of Inhibition | Ki Value | Reference(s) |

| Moringa oleifera Papain Inhibitor (MoPI) | Not specified | 2.1 x 10⁻⁹ M | [15] |

| Terminalia catappa Papain Inhibitor (TcPI) | Competitive | 1.02 x 10⁻⁴ M | [15][16] |

| Leupeptin | Covalent | Tight-binding | [3] |

| E-64 | Irreversible | - | [3] |

| Phenylmethanesulfonylfluoride (PMSF) | Irreversible | - | [3] |

| Heavy metals (Cu, Hg, Pb, Zn, Fe) | - | - | [3][12] |

| Oxidizing agents (Iodine, H₂O₂) | - | - | [12] |

Experimental Protocols

Papain Activity Assay (Titrimetric Method)

This protocol is based on the hydrolysis of Nα-Benzoyl-L-Arginine Ethyl Ester (BAEE), where the production of acid is titrated with a standardized base to maintain a constant pH.[17][18]

Materials:

-

Enzyme Diluent (Activation Buffer): Freshly prepared solution containing 1.1 mM EDTA, 0.067 mM mercaptoethanol, and 5.5 mM cysteine-HCl.[17] A common formulation includes 0.01 M EDTA, 0.06 M Mercaptoethanol, and 0.05 M Cysteine⋅HCl.[17]

-

Substrate Solution: 0.058 M Nα-Benzoyl-L-Arginine Ethyl Ester (BAEE) in a buffer containing EDTA and Cysteine-HCl, adjusted to pH 6.2.[17]

-

Titrant: Standardized 0.01 - 0.02 N NaOH.[17]

-

Other Reagents: 3.0 M NaCl.[17]

-

Equipment: Automatic titrator or pH meter, temperature-controlled reaction vessel (25°C), magnetic stirrer.[17]

Procedure:

-

Enzyme Activation: Dissolve papain in the enzyme diluent to a concentration of 0.05-0.1 mg/ml. Incubate for 30 minutes at 25°C to ensure full activation of the catalytic cysteine.[17]

-

Reaction Setup: In the temperature-controlled titration vessel (25°C), pipette 5.0 ml of substrate solution, 5.0 ml of 3.0 M NaCl, and 5.0 ml of reagent-grade water.[17]

-

Initiation: Start the stirrer. At time zero, add 0.1 ml of the activated enzyme solution.[17]

-

Measurement: Immediately adjust the pH to 6.2. Continuously add the standardized NaOH titrant to maintain the pH at exactly 6.2. Record the volume of NaOH added per minute after a constant rate is achieved.[17]

-

Calculation: Calculate the enzyme activity using the following formula: Units/mg = (ml NaOH added/min × normality of NaOH × 1000) / mg of enzyme in the reaction mixture.[17] One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 6.2 and 25°C.[18]

Mandatory Visualizations

Caption: A streamlined workflow for determining papain activity using a titrimetric assay with BAEE substrate.

Structure Determination by X-ray Crystallography

The three-dimensional structure of papain was elucidated using X-ray diffraction.[3] This technique remains the gold standard for obtaining high-resolution structural information.

Generalized Protocol:

-

Purification and Crystallization: Papain is purified from papaya latex using techniques such as solvent precipitation and chromatography.[2] The purified enzyme is then crystallized under specific conditions of pH, precipitant (e.g., methanol), and temperature.

-

X-ray Diffraction Data Collection: The obtained crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the protein atoms, producing a unique diffraction pattern that is recorded on a detector.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the molecule. A model of the protein is built into this map. This model is then refined using computational methods to best fit the experimental data, resulting in a final atomic coordinate file (e.g., a PDB file). The refinement of papain to 1.65 Å resolution was achieved using a restrained least-squares procedure.[4][5]

Applications in Research and Drug Development

The well-defined structure and function of papain make it a valuable tool in several research and development areas:

-

Model for Cysteine Proteases: Papain serves as the archetypal cysteine protease for studying enzyme mechanisms, kinetics, and inhibition.[9]

-

Drug Discovery: It is used as a target for screening and characterizing inhibitors of cysteine proteases, which are implicated in various diseases.

-

Antibody Fragmentation: In immunology, papain is famously used to cleave immunoglobulins (antibodies) into Fab (antigen-binding) and Fc (crystallizable) fragments, which is crucial for various immunoassays and therapeutic applications.[6][19]

-

Cell Culture: Papain is used to dissociate tissues into single cells for cell culture preparations by breaking down extracellular matrix molecules.[6]

-

Therapeutics: Pharmaceutical-grade papain is used in enzymatic debriding agents for wounds and burns, as a digestive aid, and for its anti-inflammatory properties.[2][20][21]

Conclusion

Papain is a robust and versatile cysteine protease whose structure and function have been extensively characterized. Its two-domain structure, precise active site geometry featuring a Cys-His catalytic dyad, and efficient catalytic mechanism underpin its broad utility. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to leverage the unique properties of papain in food technology, biotechnology, and pharmaceutical development.

References

- 1. thescipub.com [thescipub.com]

- 2. catalexbio.com [catalexbio.com]

- 3. proteopedia.org [proteopedia.org]

- 4. rcsb.org [rcsb.org]

- 5. Structure of papain refined at 1.65 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Papain - Wikipedia [en.wikipedia.org]

- 7. consensus.app [consensus.app]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Papain - Creative Enzymes [creative-enzymes.com]

- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of Papain Enzyme Activity Using a Response Surface Methodology Approach , American Journal of Biological and Environmental Statistics, Science Publishing Group [sciencepublishinggroup.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Papain - Assay | Worthington Biochemical [worthington-biochem.com]

- 18. researchgate.net [researchgate.net]

- 19. Papain, Cysteine Protease, Properties & Products [sigmaaldrich.com]

- 20. nbinno.com [nbinno.com]

- 21. What Is Papain Enzyme And How Is It Made? | Benefits Of Papain Enzyme [infinitabiotech.com]

The Core Mechanism of Cysteine Proteases: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action of cysteine proteases. This document elucidates the core catalytic processes, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex pathways to facilitate a deeper understanding of this critical enzyme class.

Introduction to Cysteine Proteases

Cysteine proteases, also known as thiol proteases, are a family of enzymes that play pivotal roles in a vast array of physiological and pathological processes, including protein degradation, signal transduction, apoptosis, and immune responses.[1] Their dysregulation has been implicated in numerous diseases, making them significant targets for therapeutic intervention.[2] The defining characteristic of these enzymes is a cysteine residue in the active site that acts as a nucleophile to catalyze the hydrolysis of peptide bonds.[2][3]

The Catalytic Mechanism: A Two-Step Process

The catalytic mechanism of cysteine proteases is a well-characterized two-step process involving acylation and deacylation, facilitated by a catalytic dyad or triad (B1167595) of amino acid residues in the active site. The archetypal cysteine protease, papain, utilizes a catalytic triad composed of Cysteine (Cys), Histidine (His), and Asparagine (Asn).[1][4][5]

Step 1: Acylation

-

Nucleophilic Activation: The catalytic cycle begins with the deprotonation of the thiol group of the active site Cysteine residue by the imidazole (B134444) side chain of a nearby Histidine, forming a highly reactive thiolate ion.[1][3] The Asparagine residue helps to orient the histidine's imidazole ring, promoting its ability to accept the proton.[1][6]

-

Formation of the Tetrahedral Intermediate: The activated thiolate anion performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond of the substrate.[3][6] This results in the formation of a transient, high-energy tetrahedral intermediate.[1] The negative charge that develops on the carbonyl oxygen is stabilized by hydrogen bonds within a region known as the "oxyanion hole," which is crucial for catalysis.[7]

-

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The histidine residue, now acting as a general acid, donates its proton to the nitrogen of the scissile bond, facilitating the release of the C-terminal portion of the substrate (the leaving group).[1] This results in the formation of a covalent acyl-enzyme intermediate, where the N-terminal portion of the substrate is linked to the cysteine's sulfur atom via a thioester bond.[3][4]

Step 2: Deacylation

-

Water-Mediated Nucleophilic Attack: A water molecule enters the active site and is deprotonated by the histidine residue, which now acts as a general base. The resulting hydroxide (B78521) ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.[4][6]

-

Collapse of the Second Tetrahedral Intermediate: This attack forms a second tetrahedral intermediate, which subsequently collapses.

-

Enzyme Regeneration: The collapse of the second intermediate leads to the cleavage of the thioester bond, releasing the N-terminal portion of the original substrate and regenerating the free, active enzyme.[6] The active site cysteine and histidine are returned to their initial states, ready to begin another catalytic cycle.

Quantitative Data on Cysteine Protease Kinetics and Inhibition

The efficiency of cysteine proteases and their susceptibility to inhibition are quantified by kinetic parameters such as the Michaelis constant (Km), the catalytic constant (kcat), and the inhibition constant (Ki).

Kinetic Parameters of Cysteine Proteases

The following table summarizes the kinetic parameters for several well-characterized cysteine proteases with various substrates.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Papain | N-α-Benzoyl-L-arginine ethyl ester (BAEE) | 19,000 | 10.0 | 5.26 x 102 | [8] |

| Z-Phe-Arg-AMC | 120 | 4.8 | 4.0 x 104 | [9] | |

| Cathepsin B | Z-Arg-Arg-AMC (pH 4.6) | 180 | 1.1 | 6.1 x 103 | [10] |

| Z-Arg-Arg-AMC (pH 7.2) | 150 | 0.9 | 6.0 x 103 | [10] | |

| Z-Nle-Lys-Arg-AMC (pH 4.6) | 30 | 1.8 | 6.0 x 104 | [10] | |

| Z-Nle-Lys-Arg-AMC (pH 7.2) | 20 | 2.5 | 1.25 x 105 | [10] | |

| Cathepsin K | Abz-HPGGPQ-EDDnp | - | - | 4.26 x 105 | [11] |

| Cathepsin L | Z-Phe-Arg-AMC | 1.5 | 1.9 | 1.27 x 106 | [9] |

| Cathepsin S | Z-Val-Val-Arg-AMC | 25 | 1.2 | 4.8 x 104 | [9] |

| Caspase-1 | Ac-YVAD-pNA | - | 0.78 | - | [8][12] |

| Ac-YVAD-mNA | - | 0.88 | - | [8][12] | |

| Caspase-3 | Ac-DEVD-AMC | 9.7 | 2.9 | 3.0 x 105 | [13] |

Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition).

Inhibition Constants (Ki) of Cysteine Protease Inhibitors

The potency of inhibitors is often expressed as the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.

| Inhibitor | Target Enzyme | Ki (nM) | Inhibition Type | Reference |

| Cystatin C (Human) | Papain | <0.005 | Reversible, Tight-binding | [14] |

| Cathepsin B | 0.26 | Reversible, Tight-binding | [14] | |

| Cathepsin H | 4.8 | Reversible, Tight-binding | [14] | |

| Cathepsin L | <0.005 | Reversible, Tight-binding | [14] | |

| E-64 | Papain | - | Irreversible | [15] |

| Cathepsin B | 1.4 | Irreversible | [10] | |

| Cathepsin L | 0.25 | Irreversible | [10] | |

| Leupeptin | Papain | 40 | Reversible, Competitive | [10] |

| Cathepsin B | 0.5 | Reversible, Competitive | [10] |

Signaling Pathways Involving Cysteine Proteases

Cysteine proteases are integral components of numerous signaling pathways, with caspases in apoptosis and cathepsins in various physiological and pathological processes being prominent examples.

The Apoptosis Signaling Pathway: The Role of Caspases

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis.[4] Caspases, a family of cysteine proteases, are central to the execution of apoptosis and are activated through two primary pathways: the extrinsic and intrinsic pathways.[3][6]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3][16] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[17] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation.[18] Activated caspase-8 then directly activates downstream effector caspases, such as caspase-3 and -7.[3][19]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal.[3] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[16][17] Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.[6][20] The apoptosome recruits and activates the initiator caspase, pro-caspase-9.[19] Activated caspase-9 then cleaves and activates effector caspases, including caspase-3 and -7.[16]

Both pathways converge on the activation of effector caspases, which are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][6]

Cathepsin-Mediated Signaling

While primarily known for their role in lysosomal protein degradation, cathepsins can be secreted or released into the cytosol under pathological conditions, where they can participate in signaling cascades.

-

Cathepsin B in Cancer Progression: In many cancers, the expression and activity of cathepsin B are upregulated.[20][21] It can be secreted from tumor cells or localized to the cell surface, where it contributes to the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis.[5][20][21] Cathepsin B can also activate other proteases, such as urokinase-type plasminogen activator (uPA), initiating a proteolytic cascade that further promotes cancer progression.[20] Additionally, signaling pathways such as the PI3K/Akt pathway can be influenced by cathepsin B activity.[4]

-

Cathepsin S in Immunity and Inflammation: Cathepsin S plays a crucial role in the adaptive immune response by processing the invariant chain associated with MHC class II molecules in antigen-presenting cells (APCs).[6][22] This is a critical step for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells.[22] Extracellularly, cathepsin S can activate protease-activated receptors (PARs), which are involved in inflammatory signaling.[1][6]

Experimental Protocols

Cysteine Protease Activity Assay using a Fluorogenic Substrate

This protocol describes a general method for measuring cysteine protease activity using a fluorogenic substrate, such as one containing 7-amino-4-methylcoumarin (B1665955) (AMC).

Materials:

-

Purified cysteine protease or cell/tissue lysate

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for papain-like proteases)

-

Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 6.5)

-

Activating agent (e.g., 10 mM Dithiothreitol, DTT)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Assay Buffer: Prepare the assay buffer and add the activating agent (DTT) to a final concentration of 10 mM just before use. This is crucial to maintain the active site cysteine in its reduced state.

-

Prepare Enzyme Solution: Dilute the cysteine protease to the desired concentration in the assay buffer containing DTT.

-

Prepare Substrate Solution: Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in the assay buffer to the desired working concentration (e.g., 2X the final assay concentration).

-

Assay Setup:

-

Add 50 µL of the enzyme solution to each well of the 96-well plate.

-

Include a "no enzyme" control with 50 µL of assay buffer.

-

Include a "substrate only" control to measure background fluorescence.

-

-

Initiate the Reaction: Add 50 µL of the 2X substrate working solution to each well to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the initial reaction rate (V0) from the linear portion of the fluorescence versus time plot. A standard curve using free AMC can be used to convert the relative fluorescence units (RFU) per minute to the concentration of product formed per minute.[23]

Determination of IC50 and Ki for a Cysteine Protease Inhibitor

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of an inhibitor.

Materials:

-

Same as the activity assay, plus:

-

Cysteine protease inhibitor of interest

Procedure for IC50 Determination:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the cysteine protease to each well.

-

Add the different concentrations of the inhibitor to the wells.

-

Include a "no inhibitor" positive control (enzyme only) and a "no enzyme" negative control.

-

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the assay temperature to allow for binding.

-

Initiate the Reaction: Add the fluorogenic substrate to all wells.

-

Measure Activity: Measure the reaction rates as described in the activity assay protocol.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[24]

Procedure for Ki Determination (for competitive inhibitors):

-

Perform the activity assay with varying concentrations of the substrate in the presence of different fixed concentrations of the inhibitor.

-

Determine the apparent Km (Km,app) for each inhibitor concentration from Michaelis-Menten plots.

-

Plot the Km,app values against the inhibitor concentration. The slope of this line will be Km/Ki, from which Ki can be calculated.[24]

Site-Directed Mutagenesis of a Cysteine Protease (QuikChange™ Method)

This protocol provides a general workflow for introducing a point mutation into a plasmid encoding a cysteine protease, for example, to identify catalytically important residues.

Materials:

-

Plasmid DNA containing the cysteine protease gene (from a dam+ E. coli strain)

-

Two complementary mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu Turbo)

-

dNTP mix

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the plasmid DNA, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.

-

Perform thermal cycling to amplify the entire plasmid. Typically, 12-18 cycles are sufficient.

-

-

DpnI Digestion:

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate.

-

-

Verification:

-

Isolate plasmid DNA from several resulting colonies.

-

Verify the presence of the desired mutation by DNA sequencing.[25]

-

Conclusion

This technical guide has provided a comprehensive overview of the mechanism of action of cysteine proteases, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. A thorough understanding of these fundamental aspects is crucial for researchers and professionals in the field of drug discovery and development, as it lays the groundwork for the rational design of novel therapeutics targeting this important class of enzymes.

References

- 1. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. Unveiling the Mechanistic Singularities of Caspases: A Computational Analysis of the Reaction Mechanism in Human Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific catalytic activity of cathepsin S in comparison to cathepsins B and L along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. static.igem.wiki [static.igem.wiki]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. static.igem.org [static.igem.org]

- 24. courses.edx.org [courses.edx.org]

- 25. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 26. static.igem.org [static.igem.org]

The Endogenous Protector: An In-depth Technical Guide to the Biological Role of Papain in Carica papaya

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papain, a cysteine protease from Carica papaya, is renowned for its wide-ranging industrial and pharmaceutical applications. However, its endogenous biological roles within the papaya plant are multifaceted and crucial for the plant's survival and development. This technical guide provides a comprehensive overview of the physiological functions of papain and other related papain-like cysteine proteases (PLCPs) in Carica papaya. We delve into the critical roles these enzymes play in plant defense against herbivores and pathogens, their involvement in developmental processes such as fruit ripening and senescence, and the intricate signaling pathways that regulate their activity. This document consolidates quantitative data on the distribution and activity of these proteases, details key experimental protocols for their study, and presents visual representations of the underlying biological pathways and experimental workflows.

Introduction

The laticifers of Carica papaya produce a milky latex rich in a cocktail of cysteine proteases, with papain being the most well-known constituent. These enzymes, including chymopapain, caricain, and glycyl endopeptidase, are not merely stored metabolites but active participants in the plant's interaction with its environment and its own developmental programs. This guide explores the fundamental biological significance of papain and its related proteases within the papaya plant, moving beyond their well-documented external applications to shed light on their endogenous functions.

The Defensive Arsenal of Carica papaya: Papain in Biotic Stress Responses

The primary and most extensively studied biological role of papain and other PLCPs in Carica papaya is plant defense. The latex, which is rapidly exuded upon tissue injury, acts as a potent deterrent and toxin to a wide range of herbivores and pathogens.

Defense Against Herbivores

Upon herbivory, the laticifer network is ruptured, releasing a copious amount of latex that physically entraps and immobilizes smaller insects. More significantly, the high concentration of cysteine proteases in the latex exerts a strong toxic and anti-nutritive effect. These proteases can disrupt the digestive systems of herbivorous insects, leading to reduced growth and increased mortality[1]. Studies have shown that washing the latex off papaya leaves renders them significantly more palatable and less toxic to lepidopteran larvae, highlighting the crucial role of these latex-borne proteases in anti-herbivore defense[1]. The expression of many PLCP genes is particularly high in leaf and green fruit tissues, the primary targets for herbivores[2].

Defense Against Pathogens

The proteolytic activity of papain and its counterparts also contributes to the plant's defense against microbial pathogens. Upon pathogen attack, these proteases can degrade the cell walls of invading fungi and bacteria, thereby inhibiting their proliferation. The latex also serves to seal wounds, preventing further entry of pathogens.

Signaling Pathways in Plant Defense

The activation of papaya's defense response, including the deployment of papain and other proteases, is regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

The Jasmonate (JA) Pathway in Response to Herbivory

Mechanical wounding and herbivore feeding trigger the synthesis of jasmonic acid. JA then initiates a signaling cascade that leads to the upregulation of defense-related genes, including those encoding for cysteine proteases. This pathway is a conserved mechanism in plants for defense against chewing insects.

The Salicylate (B1505791) (SA) Pathway in Response to Pathogens

Infection by biotrophic pathogens typically activates the salicylic acid signaling pathway. SA accumulation triggers the expression of pathogenesis-related (PR) proteins, which can include proteases, to combat the invading pathogen. There is often a complex crosstalk between the JA and SA pathways, which can be synergistic or antagonistic depending on the specific attacker[3][4][5][6][7][8].

Developmental Roles of Papain

Beyond defense, papain-like cysteine proteases are integral to various developmental processes in Carica papaya.

Fruit Ripening and Senescence

PLCPs are involved in the textural changes that occur during fruit ripening. They contribute to the softening of the fruit by degrading cell wall proteins. The expression of several PLCP genes is upregulated during the later stages of fruit development and ripening. These proteases also play a role in programmed cell death (PCD) associated with senescence, facilitating the remobilization of nutrients from senescing tissues to other parts of the plant[9][10][11].

Programmed Cell Death (PCD)

Papain and related proteases are involved in various forms of PCD in plants, a genetically controlled process essential for development and stress responses. This includes the aforementioned senescence as well as the hypersensitive response to pathogen attack, where localized cell death helps to restrict pathogen spread.

Quantitative Data on Papain and Related Proteases

The latex of Carica papaya is a rich source of cysteine proteases. The concentration and activity of these enzymes vary depending on the plant part, age, and environmental conditions.

Table 1: Protein Concentration and Proteolytic Activity of Papain in Different Parts of Carica papaya

| Plant Part | Protein Concentration (mg/mL) | Proteolytic Activity (U/mg) | Reference(s) |

| Fruit Latex | 82.5 | 6.34 | [12][13] |

| Leaves | 36.6 | 5.32 | [12][13] |

| Unripe Fruit Peels | - | - | [14] |

| Seeds | - | - | |

| Roots | - | - | [15] |

Note: Values can vary significantly based on the extraction method, assay conditions, and papaya variety.

Table 2: Major Cysteine Proteases in Carica papaya Latex

| Enzyme | Abundance in Latex (%) | Key Characteristics |

| Papain | <10 | Broad substrate specificity. |

| Chymopapain | 26-30 | Similar to papain but with different charge properties. |

| Caricain | 14-26 | Broad specificity, similar to papain and chymopapain. |

| Glycyl endopeptidase | 23-28 | Specific for cleaving at the C-terminal side of glycine (B1666218) residues. |

Table 3: Kinetic Parameters of Major Cysteine Proteases from Carica papaya Latex

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Papain | N-α-Benzoyl-L-arginine ethyl ester (BAEE) | 19,000 | 13.0 | 684 | [17] |

| Papain | Casein | 248.68 (ppm) | 1.514 (ppm/min) | - | [18] |

| Chymopapain | benzyloxycarbonyl-phenylalanyl-arginyl-7(4-methyl)coumarylamide | - | - | - | [19] |

| Caricain | benzyloxycarbonyl-phenylalanyl-arginyl-7(4-methyl)coumarylamide | - | - | - | [19] |

Note: Kinetic parameters are highly dependent on the substrate and assay conditions.

Experimental Protocols

Extraction and Purification of Papain from Carica papaya Latex

This protocol describes a common method for the extraction and purification of papain.

Methodology:

-

Latex Collection: Make shallow longitudinal incisions on the surface of unripe Carica papaya fruits. Collect the exuded latex in a clean container, preferably on ice.

-

Extraction: Suspend the fresh or dried latex in a suitable buffer, such as a phosphate buffer (pH 6.5-7.0), containing a chelating agent like EDTA and a reducing agent like cysteine or dithiothreitol (B142953) (DTT) to maintain the activity of the cysteine protease.

-

Clarification: Centrifuge the suspension to remove insoluble debris.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Papain typically precipitates between 40% and 80% saturation.

-

Collection of Precipitate: Centrifuge the solution to collect the protein precipitate.

-

Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove the ammonium sulfate.

-

Chromatography: For higher purity, the dialyzed sample can be subjected to ion-exchange chromatography (e.g., on a CM-Sepharose column) or size-exclusion chromatography.

Papain Activity Assay

The proteolytic activity of papain can be determined using various substrates. A common method involves the use of N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA).

Principle: Papain hydrolyzes BAPNA to release p-nitroaniline, which is yellow and can be quantified spectrophotometrically at 410 nm.

Reagents:

-

Assay buffer: 0.1 M phosphate buffer (pH 6.2) containing 1 mM EDTA and 10 mM L-cysteine.

-

Substrate solution: 1 mM BAPNA in dimethyl sulfoxide (B87167) (DMSO).

-

Enzyme solution: Purified papain diluted in assay buffer.

Procedure:

-

Pre-incubate the assay buffer at the desired temperature (e.g., 37°C).

-

Add a specific volume of the enzyme solution to the assay buffer and incubate for a few minutes to activate the enzyme.

-

Initiate the reaction by adding the BAPNA substrate solution.

-

Monitor the increase in absorbance at 410 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitroaniline.

Conclusion

Papain and its related cysteine proteases in Carica papaya are far more than just industrial enzymes; they are integral components of the plant's sophisticated defense system and are actively involved in its developmental processes. Their high concentration in the latex provides a formidable defense against herbivores and pathogens, a response that is finely tuned by complex signaling networks. Furthermore, their role in fruit ripening and senescence highlights their importance throughout the plant's life cycle. A deeper understanding of the endogenous roles of these proteases, their regulation, and their precise mechanisms of action will not only advance our knowledge of plant biology but may also open new avenues for agricultural applications and the development of novel pharmaceuticals. This guide provides a foundational resource for researchers and professionals seeking to explore the multifaceted world of papain within its native biological context.

References

- 1. Papain protects papaya trees from herbivorous insects: role of cysteine proteases in latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Papain-like cysteine proteases in Carica papaya: lineage-specific gene duplication and expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reciprocal crosstalk between jasmonate and salicylate defence-signalling pathways modulates plant volatile emission and herbivore host-selection behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NPR1 Modulates Cross-Talk between Salicylate- and Jasmonate-Dependent Defense Pathways through a Novel Function in the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Salicylate-mediated interactions between pathogens and herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beneficial Role of Carica papaya Extracts and Phytochemicals on Oxidative Stress and Related Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genotoxic and Cytotoxic Safety Evaluation of Papain (Carica papaya L.) Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Study on Measuring Proteolytic Activity and Phyto Chemical Analysis of Fruit Latex and Leaves Extract of Papaya (Carica papaya L.) Cv. CO2 [arccjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. thaiscience.info [thaiscience.info]

- 15. Analysis of ripening-related gene expression in papaya using an Arabidopsis-based microarray - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.neliti.com [media.neliti.com]

- 17. Papain, Cysteine Protease, Properties & Products [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. The proteolytic activities of chymopapain, papain, and papaya proteinase III - PubMed [pubmed.ncbi.nlm.nih.gov]

The Active Site of Papain: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the catalytic core of the archetypal cysteine protease, papain, this guide provides a comprehensive overview of its active site architecture, catalytic mechanism, and inhibition. Detailed experimental protocols and quantitative data are presented to support researchers in their study of this important enzyme and in the development of novel therapeutics targeting papain-like proteases.

Introduction

Papain (EC 3.4.22.2), a cysteine protease isolated from the latex of the papaya fruit (Carica papaya), serves as a foundational model for the study of the C1 family of peptidases.[1] Its well-characterized structure and mechanism provide a crucial framework for understanding the function of related human enzymes, such as cathepsins, which are implicated in a variety of physiological and pathological processes, including immune responses, tissue remodeling, and cancer.[2] A thorough understanding of the papain active site is therefore of paramount importance for the design and development of specific and potent inhibitors with therapeutic potential.

Active Site Structure and Key Residues

The three-dimensional structure of papain reveals a globular protein composed of two distinct domains separated by a cleft.[1] This cleft houses the active site, which is characterized by a catalytic dyad, rather than the triad (B1167595) observed in serine proteases.[1] The key residues responsible for catalysis are Cysteine-25 (Cys-25) and Histidine-159 (His-159) .[1]

The nucleophilic thiol group of Cys-25 is the primary catalytic residue. Its reactivity is critically dependent on its ionization state, which is influenced by the surrounding microenvironment. His-159 acts as a general base, accepting a proton from the Cys-25 thiol to generate the highly reactive thiolate anion.[1] The imidazole (B134444) ring of His-159 is, in turn, oriented by a hydrogen bond with the side chain of Asparagine-175 (Asn-175) .[1] While not directly involved in proton transfer, Asn-175 plays a crucial role in maintaining the correct tautomeric state and orientation of His-159 for efficient catalysis.

Another important feature of the active site is the "oxyanion hole," which stabilizes the tetrahedral intermediate formed during catalysis. This is primarily formed by the backbone amide of Cys-25 and the side chain of Glutamine-19 (Gln-19) .

Catalytic Mechanism

The hydrolysis of a peptide bond by papain proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate.

Acylation Phase

-

Substrate Binding: The substrate binds to the active site cleft.

-

Nucleophilic Attack: The deprotonated Cys-25 thiolate performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond of the substrate.[1]

-

Formation of the Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate, which is stabilized by hydrogen bonds from the oxyanion hole.

-

Acyl-Enzyme Formation: The intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate is released, and the C-terminal portion forms a covalent thioester bond with Cys-25, creating the acyl-enzyme intermediate.[1] His-159, now protonated, acts as a general acid to donate a proton to the leaving amino group.

Deacylation Phase

-

Water Binding: A water molecule enters the active site.

-

Hydrolysis: His-159, now acting as a general base, activates the water molecule by abstracting a proton, promoting a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

-

Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.

-

Release of the Product: The intermediate collapses, breaking the thioester bond and releasing the C-terminal portion of the substrate. The Cys-25 thiol is regenerated, and His-159 is reprotonated, returning the enzyme to its initial state, ready for another catalytic cycle.[1]

Quantitative Data

pKa Values of Active Site Residues

The catalytic activity of papain is highly dependent on the ionization states of the active site residues, Cys-25 and His-159. The pKa values for these residues in the free enzyme have been a subject of extensive study and are crucial for understanding the pH-dependent activity profile of the enzyme.

| Residue | pKa (Free Enzyme) | Reference |

| Cys-25 | ~4 | [3] |

| His-159 | ~8.4 - 8.6 | [3][4] |

Note: The pKa values can be influenced by the specific experimental conditions and methods used for their determination.

Kinetic Parameters

The efficiency of papain catalysis is described by the Michaelis-Menten kinetic parameters, Km and kcat. These values are substrate-dependent.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 18 - 20 | 10 - 15 | 5.0 x 10⁴ - 7.5 x 10⁴ | [5] |

| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 2.40 | 0.0169 (µmol/min) | - | [6] |

| Casein | 248.68 (ppm) | 1.514 (ppm/min) | - | [6] |

Note: The kinetic parameters can vary depending on the assay conditions (pH, temperature, buffer composition).

Inhibition Constants (Ki)

A variety of inhibitors have been characterized for papain, with their potency often expressed as the inhibition constant (Ki).

| Inhibitor | Type | Ki | Reference |

| E-64 | Irreversible, Covalent | - | [7] |

| Leupeptin | Reversible, Covalent | - | [8] |

| Chicken Egg White Cystatin | Reversible, Tight-binding | 6 pM | [9] |

| Z-Phe-Ala-FMK | Irreversible, Covalent | 345 nM (for Fasciola hepatica Cathepsin B) | [10] |

| Moringa oleifera Papain Inhibitor (MoPI) | Reversible | 2.1 nM | [11] |

Note: Ki values are highly specific to the inhibitor and the experimental conditions.

Experimental Protocols

Papain Activity Assay using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

This colorimetric assay measures the release of p-nitroaniline from the synthetic substrate BAPNA.[12]

Materials:

-

Papain solution

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM L-cysteine.[13]

-

BAPNA Substrate Solution: 2 mM BAPNA in DMSO.[12]

-

Inhibitor solutions (if screening for inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup: To each well of a 96-well plate, add 150 µL of Assay Buffer.

-

Inhibitor Addition: Add 20 µL of the inhibitor solution or vehicle (for control).

-

Enzyme Addition: Add 20 µL of the papain solution.

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.[12]

-

Reaction Initiation: Add 10 µL of the 2 mM BAPNA substrate solution to each well.

-

Measurement: Immediately measure the absorbance at 410 nm at regular intervals to determine the initial reaction velocity.[12]

Site-Directed Mutagenesis of Papain

This protocol is based on the QuikChange™ Site-Directed Mutagenesis method.[14]

Materials:

-

Plasmid DNA containing the papain gene

-

Mutagenic primers (designed to introduce the desired mutation)

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design complementary mutagenic primers (25-45 bases) containing the desired mutation, with a melting temperature (Tm) ≥ 78°C.[14]

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers to generate the mutated plasmid.

-

Template Digestion: Add 1 µL of DpnI endonuclease to the PCR product and incubate at 37°C for at least 2 hours to digest the parental, methylated template DNA.[14]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective media and screen the resulting colonies. Verify the desired mutation by DNA sequencing.

X-ray Crystallography of Papain

This protocol provides a general workflow for determining the three-dimensional structure of papain.

Materials:

-

Purified papain

-

Crystallization buffer (e.g., 62% (w/w) methanol (B129727) in water)[15]

-

Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion)

-

X-ray diffraction equipment

Procedure:

-

Crystallization: Set up crystallization trials by mixing the purified papain solution with the crystallization buffer in various ratios. Incubate the plates under controlled conditions to allow for crystal growth.[8]

-

Crystal Harvesting and Cryo-protection: Carefully harvest the grown crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection.

-

X-ray Diffraction Data Collection: Mount the crystal in a cryo-stream and expose it to a high-intensity X-ray beam. Collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build a model of the protein into the electron density and refine the structure to obtain the final atomic coordinates.[15][16]

Visualizations

Papain Catalytic Cycle

Caption: The catalytic cycle of papain, illustrating the acylation and deacylation phases.

Mechanism of Irreversible Inhibition by E-64

Caption: Irreversible inhibition of papain by E-64 via covalent modification of the active site cysteine.

Conclusion

The active site of papain presents a well-defined target for the development of protease inhibitors. Its catalytic mechanism, centered on the Cys-25/His-159 dyad, has been extensively studied, providing a solid foundation for structure-based drug design. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the intricacies of papain function and the development of novel therapeutic agents targeting papain-like cysteine proteases. The continued investigation of this archetypal enzyme will undoubtedly yield further insights into the fundamental principles of enzyme catalysis and inhibition.

References

- 1. Papain - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Challenging a Paradigm: Theoretical Calculations of the Protonation State of the Cys25-His159 Catalytic Diad in Free Papain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of cysteine-25 on the ionization of histidine-159 in papain as determined by proton nuclear magnetic resonance spectroscopy. Evidence for a his-159--Cys-25 ion pair and its possible role in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Mechanism of inhibition of papain by chicken egg white cystatin. Inhibition constants of N-terminally truncated forms and cyanogen bromide fragments of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification and Characterization of a Novel Thermostable Papain Inhibitor from Moringa oleifera with Antimicrobial and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. Structure of papain refined at 1.65 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

Papain Substrate Specificity and Cleavage Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papain (EC 3.4.22.2) is a cysteine protease isolated from the latex of the papaya fruit (Carica papaya). It is a well-characterized endopeptidase with broad substrate specificity, making it a valuable tool in various research and industrial applications, including cell isolation, protein structural studies, and antibody fragmentation.[1][2] This technical guide provides an in-depth overview of papain's substrate specificity, preferred cleavage sites, and the experimental methodologies used to characterize its activity.

Papain's Catalytic Mechanism and Active Site

Papain's catalytic activity is mediated by a catalytic dyad in its active site, consisting of Cysteine-25 (Cys-25) and Histidine-159 (His-159).[3] The catalytic mechanism involves the nucleophilic attack of the deprotonated sulfhydryl group of Cys-25 on the carbonyl carbon of the peptide bond in the substrate.[3] This forms a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed to release the cleavage products and regenerate the active enzyme.[3]

The active site of papain is located in a cleft between its two distinct structural domains.[4] The binding of a substrate to this cleft is mediated by a series of subsites, designated S4, S3, S2, S1, S1', S2', etc., which interact with the corresponding amino acid residues (P4, P3, P2, P1, P1', P2', etc.) of the substrate. The scissile bond is located between the P1 and P1' residues.

Substrate Specificity and Cleavage Site Motifs

Papain exhibits broad substrate specificity, meaning it can cleave a wide range of peptide sequences. However, it displays clear preferences for certain amino acid residues at specific positions relative to the cleavage site, particularly at the P2 and P1 positions.

P2 Position Preference

A defining characteristic of papain's substrate specificity is its strong preference for a large, hydrophobic amino acid residue at the P2 position.[1][2] This preference is a key determinant of its cleavage efficiency.

P1 Position Broad Specificity

In contrast to the stringent requirement at the P2 position, papain demonstrates broad specificity at the P1 position. It can accommodate a variety of amino acid residues, including:

-

Basic amino acids: Arginine (Arg) and Lysine (B10760008) (Lys) are readily accepted.[2][5]

-

Hydrophobic amino acids: Leucine (Leu) is a preferred residue.[2][5]

P1' Position Constraint

While the P1 position is tolerant of various residues, papain shows a notable constraint at the P1' position, where it does not accept Valine (Val).[2][5]

Quantitative Analysis of Papain's Kinetic Parameters

The efficiency of papain's cleavage of different substrates can be quantified by determining the kinetic parameters: Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is a measure of the overall catalytic efficiency.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Z-Phe-Arg-AMC | - | - | - | [6] |

| Dabcyl-Lys-Phe-Gly-Gly-Ala-Ala-Edans | - | - | - | [6] |

| Abz-QVVAGA-EDDnp | - | - | 3.1 x 107 | [7] |

| mansyl-Gly-Val-Glu-Leu-Gly | Apparent Km determined | Rate constant determined | - | [1] |

| mansyl-Gly-Gly-Val-Glu-Leu-Gly | Apparent Km determined | Rate constant determined | - | [1] |

| Glycine-based esters | Km determined | kcat determined | kcat/Km determined | [2] |

| Alanine-based esters | Km determined | kcat determined | kcat/Km determined | [2] |

| N-α-benzoyl-L-arginine ethyl ester (BAEE) | Km determined | Vmax determined | - | [8] |

Note: The table above reflects the availability of kinetic data from the search results. Many studies focus on relative cleavage efficiencies or do not provide all three kinetic parameters in a directly comparable format. Z-Phe-Arg-AMC and Dabcyl-Lys-Phe-Gly-Gly-Ala-Ala-Edans are commonly used fluorogenic substrates, but specific kinetic constants were not found in the provided results. Abz-QVVAGA-EDDnp is a highly sensitive substrate, and its second-order rate constant (kcat/Km) is provided. For the mansyl-peptides and ester substrates, the linked articles discuss the determination of these parameters without presenting them in a consolidated table.

Experimental Protocols

Accurate determination of papain's cleavage sites and substrate specificity relies on robust experimental methodologies. The following sections detail two powerful mass spectrometry-based techniques and a classic colorimetric assay.

Proteomic Identification of Cleavage Sites (PICS)

The PICS (Proteomic Identification of Cleavage Sites) method is a high-throughput approach to determine the substrate specificity of a protease from a complex mixture of peptides.[3][9]

Methodology:

-

Peptide Library Generation: A complex peptide library is generated by digesting a cellular proteome with a specific protease, such as trypsin.

-

Amine and Thiol Protection: The primary amines (N-termini and lysine side chains) and cysteine thiols in the peptide library are chemically blocked.

-

Protease Digestion: The protected peptide library is then incubated with the protease of interest (e.g., papain). Cleavage of a peptide by papain exposes a new N-terminus (the P1' residue).

-

Biotinylation of Neo-N-termini: The newly generated N-termini are specifically biotinylated.

-

Affinity Purification: The biotinylated peptides (representing the prime-side of the cleavage products) are enriched using streptavidin-coated beads.

-

Mass Spectrometry Analysis: The enriched peptides are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Cleavage Site Reconstruction: The identified prime-side sequences are used to search a protein database to reconstruct the full cleavage site sequence (non-prime and prime sides).

Terminal Amine Isotopic Labeling of Substrates (TAILS)

TAILS is another powerful quantitative proteomic method for the identification of protease substrates and their cleavage sites.[6][7][10][11]

Methodology:

-

Sample Preparation: Two protein samples are prepared: a control sample and a sample treated with the protease of interest (papain).

-

Isotopic Labeling: The primary amines of the proteins in both samples are blocked and isotopically labeled. For example, the control can be labeled with a "light" isotopic tag and the protease-treated sample with a "heavy" tag.

-

Trypsin Digestion: The labeled protein samples are combined and digested with trypsin.

-

Enrichment of N-terminal Peptides: A polymer-based negative selection strategy is used to remove the internal tryptic peptides, which have a free N-terminus generated by trypsin. This enriches for the original, blocked N-termini and the neo-N-termini generated by papain.

-

Mass Spectrometry Analysis: The enriched N-terminal peptides are analyzed by LC-MS/MS.

-

Identification of Cleavage Products: Peptides that are only present or are significantly more abundant in the "heavy" labeled sample represent the neo-N-termini generated by papain cleavage.

Colorimetric Assay using Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)

This is a classic and straightforward method to measure the enzymatic activity of papain using a synthetic chromogenic substrate.[12]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Phosphate, pH 6.5, containing 10 mM EDTA and 10 mM 2-mercaptoethanol (B42355) (to ensure the active state of the cysteine protease).

-

Papain Stock Solution: A stock solution of papain is prepared in a suitable buffer.

-

BAPNA Stock Solution: A stock solution of BAPNA is prepared in an organic solvent such as DMSO.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate or a cuvette.

-

The reaction mixture contains the assay buffer, a known concentration of papain, and the BAPNA substrate.

-

The hydrolysis of BAPNA by papain releases p-nitroaniline, a yellow product.

-

-

Data Acquisition: The increase in absorbance at 405-410 nm is monitored over time using a spectrophotometer.

-

Calculation of Enzyme Activity: The rate of the reaction (change in absorbance per unit time) is proportional to the enzyme activity. The concentration of the product can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline.

Signaling Pathways and Biological Roles

Papain-like proteases are involved in a variety of crucial biological processes. Their ability to cleave specific substrates allows them to act as key regulators in complex signaling cascades.

Viral Polyprotein Processing

Many viruses, including coronaviruses, synthesize their proteins as large polyproteins that must be cleaved into individual functional proteins by proteases.[8][12][13] Papain-like proteases encoded by these viruses are essential for this processing, making them attractive targets for antiviral drug development.

Caption: Viral polyprotein processing by a papain-like protease.

Apoptosis Signaling

Caspases, a family of cysteine proteases, are central regulators of apoptosis, or programmed cell death.[5] The activation of initiator caspases triggers a cascade that leads to the activation of executioner caspases, which then cleave a multitude of cellular substrates, leading to the dismantling of the cell. While papain itself is not a caspase, the study of papain-like proteases provides insights into the mechanisms of cysteine protease function in such pathways.

Caption: Simplified overview of apoptosis signaling pathways involving cysteine proteases.

Experimental Workflow for Substrate Identification

The identification and validation of protease substrates is a multi-step process that often combines high-throughput screening with detailed biochemical analysis.

Caption: General experimental workflow for protease substrate identification.

Conclusion

Papain's broad yet discernible substrate specificity makes it a powerful enzymatic tool. Understanding its preference for a hydrophobic residue at the P2 position and its tolerance for various residues at the P1 position is crucial for its effective application. The development of sophisticated proteomic techniques like PICS and TAILS has revolutionized our ability to map protease cleavage sites on a large scale. This in-depth knowledge of papain's substrate specificity and the methodologies to study it are essential for researchers in basic science and for professionals in drug development who aim to harness or inhibit the activity of cysteine proteases.

References

- 1. Kinetics of the action of papain on fluorescent peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of Me2SO and incubation time on papain activity studied using fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Papain - Proteopedia, life in 3D [proteopedia.org]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. A new, sensitive fluorogenic substrate for papain based on the sequence of the cystatin inhibitory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. [PDF] Substrate Profiling of Cysteine Proteases Using a Combinatorial Peptide Library Identifies Functionally Unique Specificities* | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Optimal pH of Papain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papain, a cysteine protease derived from the latex of the papaya fruit (Carica papaya), is a widely utilized enzyme in various industrial and pharmaceutical applications. Its efficacy is intrinsically linked to its catalytic activity, which is profoundly influenced by environmental factors, primarily temperature and pH. This technical guide provides an in-depth analysis of the thermal stability and optimal pH of papain, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in optimizing its use.

Optimal pH of Papain

The enzymatic activity of papain is highly dependent on the pH of the surrounding medium. The optimal pH for papain activity generally falls within a neutral to slightly acidic range.

Quantitative Data for Optimal pH

The optimal pH of papain can vary depending on the substrate being used. However, a general consensus from multiple studies points to a pH range of 6.0 to 7.0 for its maximal activity.[1][2][3][4] Some studies have reported a more specific optimal pH of 7.0[5] or 7.5.[6] The functional pH range for papain is quite broad, with some activity observed between pH 3.0 and 9.5.[1][7] It is crucial to note that papain's stability is compromised under highly acidic conditions; for instance, at a pH below 2.8, a significant loss of activity is observed.[4][8]

| Parameter | Value | Substrate/Conditions |

| Optimal pH Range | 6.0 - 7.0 | General |

| Optimal pH (Specific) | 7.0 | Casein |

| Optimal pH (Specific) | 7.5 | Casein |

| Functional pH Range | 3.0 - 9.5 | General |

| Unstable pH | < 2.8 |

Experimental Protocol for Determining Optimal pH

A common method to determine the optimal pH of papain involves a casein digestion assay.

Materials:

-

Papain solution of known concentration

-

1% (w/v) Casein solution (in various buffers)

-

Buffer solutions of varying pH (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, Tris buffer for pH 8-9)

-

5% (w/v) Trichloroacetic acid (TCA) solution

-

Spectrophotometer

-

Water bath

Procedure:

-

Prepare a series of reaction mixtures, each containing the casein substrate in a buffer of a specific pH.

-

Pre-incubate the reaction mixtures at the optimal temperature for papain activity (e.g., 60°C).

-

Initiate the enzymatic reaction by adding a fixed amount of the papain solution to each reaction mixture.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding TCA solution. This will precipitate the undigested casein.

-

Centrifuge the samples to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of soluble peptides produced, indicating enzyme activity.

-

Plot the enzyme activity (absorbance) against the pH to determine the optimal pH.

Thermal Stability of Papain

Temperature is another critical factor governing the activity and stability of papain.

Quantitative Data for Thermal Stability

Papain exhibits good thermal stability, with an optimal temperature range for activity typically between 55°C and 65°C.[2][7] Maximum enzyme activity has been observed at 60°C.[9] The enzyme retains a significant portion of its activity at higher temperatures and is not completely inactivated even at 90°C.[2] However, prolonged exposure to temperatures above 65°C to 85°C will lead to inactivation, which can be accelerated by heating to 90-100°C for a few minutes.[7] The thermal denaturation temperature (Tm) of papain has been reported to be approximately 83°C, and this can be increased by the presence of cosolvents.[10]

| Parameter | Value | Conditions |

| Optimal Temperature Range | 55°C - 65°C | General |

| Temperature of Maximum Activity | 60°C | |

| Inactivation Temperature | > 65°C - 85°C | Gradual inactivation |

| Rapid Inactivation | 90°C - 100°C | For a few minutes |

| Melting Temperature (Tm) | ~83°C |

Experimental Protocol for Determining Thermal Stability

The thermal stability of papain can be assessed by measuring its residual activity after incubation at various temperatures.

Materials:

-

Papain solution of known concentration

-

Optimal buffer solution (determined from pH studies)

-

Substrate solution (e.g., 1% casein)

-

5% (w/v) Trichloroacetic acid (TCA) solution

-

Spectrophotometer

-

Multiple water baths set at different temperatures

Procedure:

-

Aliquot the papain solution into several tubes.

-

Incubate each tube at a different temperature for a fixed period (e.g., 30 minutes).

-

After incubation, cool the samples on ice to stop any further denaturation.

-

Measure the residual activity of the enzyme in each sample using a standard activity assay, such as the casein digestion assay described in section 1.2, at the optimal pH and temperature.

-

Plot the percentage of residual activity against the incubation temperature. The temperature at which 50% of the initial activity is lost is often referred to as the T50.

Visualizing Key Relationships and Workflows

Signaling Pathway: Factors Influencing Papain Activity

Caption: Factors influencing the enzymatic activity of papain.

Experimental Workflow: Determination of Optimal pH and Thermal Stability

Caption: Workflow for papain characterization.

Conclusion

Understanding the thermal stability and optimal pH of papain is fundamental for its effective application in research, development, and industrial processes. This guide has summarized the key quantitative parameters and provided detailed experimental protocols for their determination. By adhering to these optimal conditions and utilizing the described methodologies, researchers can ensure the maximal efficacy and stability of papain in their specific applications.

References

- 1. Page loading... [guidechem.com]

- 2. Papain - Creative Enzymes [creative-enzymes.com]

- 3. media.neliti.com [media.neliti.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Effect of Different pH on Papain Activity and Its Molecular Mechanism [rlyj.net.cn]

- 6. researchgate.net [researchgate.net]

- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 8. システインプロテアーゼであるパパインの特性と製品 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of solvent induced thermal stabilization of papain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Sources and Extraction of Crude Papain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sources and methodologies for the extraction of crude papain, a cysteine protease of significant interest in various industrial and pharmaceutical applications. The guide details the primary plant sources, extraction protocols, and purification techniques, supported by quantitative data and workflow visualizations.

Sources of Crude Papain

Papain is a proteolytic enzyme predominantly found in the latex of the papaya fruit (Carica papaya L.).[1][2][3] While the unripe fruit latex is the most commercially viable source due to its high concentration of the active enzyme, other parts of the papaya plant, including the leaves, peels, and seeds, also contain papain, albeit at lower concentrations.[4][5][6][7]

Primary Source: Carica papaya Latex

The latex of unripe, but mature, papaya fruits is the primary raw material for commercial papain production.[2][3][6] The collection of latex is a critical step that influences the final quality of the crude papain.[3]

Latex Collection:

Latex is harvested by making shallow, longitudinal incisions on the surface of the unripe fruit, typically in the morning to take advantage of high humidity which promotes latex flow.[1][3] The incisions, usually 1-2 mm deep, allow the milky latex to exude and be collected in containers.[3] It is crucial to avoid deep cuts that could introduce fruit juices and starches, thereby lowering the quality of the papain.[3] To maintain enzyme activity, the collected latex is often treated with stabilizing agents like cysteine or ascorbic acid.[6]

Alternative Sources

Research has explored the potential of utilizing waste parts of the papaya plant as alternative sources of papain. A study by Khatun et al. (2023) investigated the extraction of papain from the latex, leaves, peels, and seeds of papaya.[4][5][7] While the latex consistently showed the highest protein concentration, the seeds also demonstrated significant specific activity, suggesting their potential as a valuable by-product.[4]

Extraction and Purification of Crude Papain

The extraction and purification of papain from its source material is a multi-step process aimed at isolating the enzyme and enhancing its specific activity. The choice of method depends on the desired purity, scale of production, and intended application.

Crude Extraction from Latex